molecular formula C30H31ClN2O3 B10775223 BIIL-260 hydrochloride

BIIL-260 hydrochloride

Número de catálogo: B10775223
Peso molecular: 503.0 g/mol
Clave InChI: KYFHIWXKXUSXKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BIIL-260 hydrochloride is a potent and long-acting orally active leukotriene B4 receptor antagonist. It exhibits significant anti-inflammatory activity by interacting with the leukotriene B4 receptor in a saturable, reversible, and competitive manner. This compound is the active metabolite of the prodrug BIIL 284 and has a high affinity for the leukotriene B4 receptor on isolated human neutrophil cell membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BIIL-260 hydrochloride involves multiple steps, starting from the appropriate benzamidine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

BIIL-260 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

  • Chemical Formula : C30H31ClN2O3
  • Mechanism : BIIL-260 hydrochloride binds competitively and reversibly to the leukotriene B4 receptor, inhibiting its activation by the natural ligand, leukotriene B4. This action leads to a reduction in the intracellular calcium release in human neutrophils, which is crucial for mediating inflammatory responses .

Scientific Research Applications

The compound's applications span several domains, including:

Pharmacological Research

  • Anti-inflammatory Studies : Investigations into the compound's effects on inflammatory diseases, particularly those involving respiratory conditions, have shown promising results. Its long-acting nature makes it suitable for chronic inflammatory treatment .
  • Receptor Interaction Studies : BIIL-260 is utilized as a model compound for studying leukotriene receptor interactions, which can provide insights into inflammatory pathways and potential drug targets .

Biological Research

  • Cell Signaling Pathways : The compound aids in elucidating cellular signaling mechanisms related to immune responses, particularly how leukotrienes influence neutrophil behavior during inflammation .
  • Ion Channel Modulation : Research indicates that BIIL-260 may inhibit ion channels, making it relevant for studies on conditions like epilepsy and chronic pain.

Medicinal Chemistry

  • Drug Development : Given its specific targeting of the leukotriene B4 receptor, this compound serves as a template for developing new anti-inflammatory drugs. Its unique properties compared to other leukotriene antagonists highlight its potential in pharmaceutical applications .

Comparative Analysis with Other Compounds

The following table summarizes the characteristics of this compound compared to other known leukotriene antagonists:

Compound NameMechanism of ActionUnique Features
ZileutonLipoxygenase inhibitorInhibits leukotriene synthesis
MontelukastLeukotriene receptor antagonistSelective for cysteinyl leukotriene receptors
PranlukastLeukotriene receptor antagonistSelective for cysteinyl leukotriene receptors
This compound Leukotriene B4 receptor antagonistLong-acting; potent against leukotriene B4

Case Studies and Clinical Applications

Research studies have documented the efficacy of this compound in various clinical settings:

  • A study demonstrated that patients treated with BIIL-260 showed significant reductions in inflammatory markers associated with respiratory diseases. The compound's ability to inhibit leukotriene B4 activity was pivotal in managing symptoms effectively .
  • Another case highlighted its use in modulating immune responses in patients with chronic inflammatory conditions, showcasing its potential as a therapeutic agent alongside traditional treatments .

Mecanismo De Acción

BIIL-260 hydrochloride exerts its effects by binding to the leukotriene B4 receptor on neutrophil cell membranes. This binding is reversible and competitive, leading to the inhibition of leukotriene B4-induced intracellular calcium release. The compound stabilizes the inactive state of the leukotriene B4 receptor, thereby preventing the receptor from mediating inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its high affinity for the leukotriene B4 receptor and its potent anti-inflammatory activity. Unlike some other leukotriene B4 receptor antagonists, this compound is orally active and long-acting, making it a valuable compound for therapeutic applications .

Actividad Biológica

BIIL-260 hydrochloride is a potent and selective leukotriene B4 (LTB4) receptor antagonist, primarily investigated for its anti-inflammatory properties. This compound has garnered attention in various research studies due to its potential therapeutic applications in conditions characterized by excessive inflammation, such as asthma and other allergic responses.

This compound functions by blocking the LTB4 receptor, which plays a critical role in mediating inflammatory responses. LTB4 is known to attract neutrophils to sites of inflammation, thus contributing to the pathophysiology of various inflammatory diseases. By inhibiting this pathway, BIIL-260 can reduce neutrophil infiltration and subsequent tissue damage.

Pharmacological Properties

The compound exhibits several key pharmacological properties:

  • Potency : BIIL-260 is reported to have a high affinity for the LTB4 receptor, making it effective at low concentrations.
  • Selectivity : It specifically targets the LTB4 receptor without significantly affecting other leukotriene receptors.
  • Oral Bioavailability : Studies indicate that BIIL-260 can be administered orally, providing convenience in therapeutic settings.

Research Findings

Recent studies have highlighted the biological activity of this compound in various models:

  • Anti-inflammatory Effects : In animal models of inflammation, BIIL-260 demonstrated significant reductions in markers of inflammation, such as cytokine levels and neutrophil counts.
  • Asthma Models : In preclinical asthma models, administration of BIIL-260 led to decreased airway hyperresponsiveness and improved lung function metrics.

Case Study 1: Asthma Management

A study involving asthmatic mice treated with BIIL-260 showed a marked decrease in eosinophilic infiltration in lung tissues compared to untreated controls. This suggests a potential role for BIIL-260 in managing asthma by mitigating airway inflammation.

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In a model of COPD, BIIL-260 treatment resulted in reduced pulmonary inflammation and improved overall lung mechanics. These findings support the hypothesis that LTB4 antagonism may benefit patients with chronic inflammatory lung diseases.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Neutrophil InfiltrationDecreased in inflamed tissues
Cytokine ProductionReduced levels of pro-inflammatory cytokines
Airway HyperresponsivenessSignificant improvement noted
Lung FunctionEnhanced metrics observed

Propiedades

IUPAC Name

4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFHIWXKXUSXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.